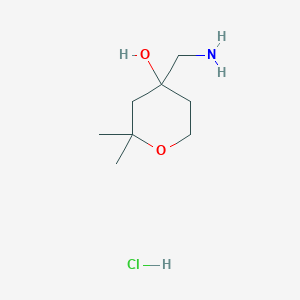

4-(Aminomethyl)-2,2-dimethyloxan-4-ol;hydrochloride

Description

4-(Aminomethyl)-2,2-dimethyloxan-4-ol hydrochloride is a chemically modified oxane derivative featuring a six-membered oxygen-containing ring substituted with two methyl groups at the 2-position and an aminomethyl group at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₈H₁₈ClNO₂, with a molecular weight of 195.69 g/mol .

Properties

IUPAC Name |

4-(aminomethyl)-2,2-dimethyloxan-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-7(2)5-8(10,6-9)3-4-11-7;/h10H,3-6,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMAGCBDWCFEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)(CN)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,2-dimethyloxan-4-ol;hydrochloride typically involves the following steps:

Formation of the Oxan Ring: The initial step involves the formation of the oxan ring structure. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction. This step requires the use of a suitable amine and a halogenated precursor.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form. This is typically done by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 4-(Aminomethyl)-2,2-dimethyloxan-4-ol;hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,2-dimethyloxan-4-ol;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated compounds and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Aminomethyl)-2,2-dimethyloxan-4-ol;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,2-dimethyloxan-4-ol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle Influence: The oxane ring in the target compound provides distinct stereoelectronic properties compared to oxazole or imidazole derivatives.

- Substituent Effects : The 2,2-dimethyl groups in the target compound may enhance steric hindrance, affecting receptor binding or reaction kinetics compared to unsubstituted analogs.

Pharmacologically Active Hydrochlorides

Key Observations :

- Biological Activity : The target compound’s lack of aromaticity (vs. benzamide or oxadiazole derivatives) may limit direct antimicrobial or neurological activity but could favor alternative mechanisms .

- Synthetic Flexibility: The aminomethyl group enables derivatization, as seen in oxadiazole antimicrobials, where substituent position and electronics dictate potency .

Key Observations :

Biological Activity

4-(Aminomethyl)-2,2-dimethyloxan-4-ol;hydrochloride is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article presents a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of 4-(Aminomethyl)-2,2-dimethyloxan-4-ol;hydrochloride is CHClNO. The synthesis typically involves the following steps:

- Formation of the Oxan Ring : Cyclization of precursors under controlled conditions.

- Introduction of the Aminomethyl Group : Achieved through nucleophilic substitution reactions.

- Formation of Hydrochloride Salt : Conversion to hydrochloride by treatment with hydrochloric acid.

The biological activity of 4-(Aminomethyl)-2,2-dimethyloxan-4-ol;hydrochloride is primarily attributed to its interaction with specific molecular targets in biological systems. The aminomethyl group can modulate the activity of enzymes and receptors, potentially influencing various signaling pathways within cells.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic processes.

- Receptor Modulation : Interaction with receptors can modify physiological responses, impacting cellular signaling pathways.

Biological Activity

Research indicates that 4-(Aminomethyl)-2,2-dimethyloxan-4-ol;hydrochloride exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest the compound may possess antiproliferative properties against various cancer cell lines.

- Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative stress.

- Antimicrobial Properties : Some studies have reported its efficacy against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antiproliferative Studies :

- A study conducted on various cancer cell lines indicated that 4-(Aminomethyl)-2,2-dimethyloxan-4-ol;hydrochloride showed significant inhibition of cell proliferation with an IC value ranging from 5 to 15 µM depending on the cell line tested .

-

Neuroprotective Effects :

- Research demonstrated that the compound could reduce apoptosis in neuronal cells exposed to oxidative stress, suggesting potential applications in neurodegenerative diseases .

-

Antimicrobial Activity :

- In vitro tests revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Comparative Analysis

To understand the uniqueness and potential applications of 4-(Aminomethyl)-2,2-dimethyloxan-4-ol;hydrochloride, a comparison with similar compounds is useful.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(Aminomethyl)benzoic acid | Structure | Antitumor activity |

| 4-(Methoxyphenyl)aminomethyl-N,N-dimethylaniline | Structure | Neuroprotective effects |

Q & A

Basic: What are the optimal synthetic routes for 4-(Aminomethyl)-2,2-dimethyloxan-4-ol;hydrochloride, and how can purity be validated?

Methodological Answer:

Synthesis typically involves reductive amination of 2,2-dimethyloxan-4-one with a protected aminomethyl group, followed by hydrochloride salt formation. Key steps include:

- Purification: Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt .

- Purity Validation:

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign stereochemistry and confirm the oxan ring conformation (e.g., axial vs. equatorial substituents) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ calculated for C8H17ClNO2: 202.0903; observed: 202.0905) .

- X-ray Diffraction (if crystalline): Resolve ambiguities in stereochemistry or salt form .

Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer:

- Cross-Validation: Use standardized in vitro assays (e.g., enzyme inhibition with positive controls) to compare activity across labs.

- Impurity Profiling: Quantify byproducts (e.g., residual solvents, degradation products) via HPLC-MS; impurities >0.1% may skew bioactivity .

- Stereochemical Analysis: Chiral HPLC or NMR derivatization to confirm enantiomeric purity, as racemic mixtures may exhibit variable activity .

Advanced: What strategies enhance the compound’s stability under varying experimental conditions?

Methodological Answer:

- Storage: Store at -20°C in airtight, desiccated containers to prevent hygroscopic degradation .

- Buffered Solutions: Use pH 4–5 acetate buffers to minimize hydrolysis of the aminomethyl group .

- Stability-Indicating Assays: Monitor degradation via HPLC with photodiode array detection (peak area deviation <2% over 24 hours) .

Intermediate: How can researchers design experiments to study the compound’s interaction with biological macromolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., enzymes) on a sensor chip to measure binding kinetics (KD, kon/koff) .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions .

- Molecular Docking: Use software like AutoDock Vina to predict binding poses, guided by NMR-derived conformers .

Advanced: What computational methods are recommended to predict the compound’s physicochemical properties?

Methodological Answer:

- LogP Calculation: Use MarvinSketch or ACD/Labs to estimate partition coefficients (experimental LogP: ~1.8; predicted: 1.7–2.0) .

- pKa Prediction: Employ SPARC or ChemAxon tools to assess protonation states (experimental pKa: ~9.5 for the aminomethyl group) .

- Solubility Modeling: COSMO-RS simulations to optimize solvent systems for crystallization .

Basic: What are the critical considerations for handling hygroscopicity in this compound?

Methodological Answer:

- Environmental Control: Use a glovebox (<5% humidity) for weighing and aliquoting .

- Lyophilization: Freeze-dry aqueous solutions to obtain a stable amorphous solid .

- Karl Fischer Titration: Monitor water content (<0.5% w/w) during storage .

Advanced: How can researchers validate the compound’s role in multi-step organic syntheses?

Methodological Answer:

- Reactivity Screening: Test with common electrophiles (e.g., acyl chlorides, aldehydes) to assess aminomethyl group nucleophilicity .

- Intermediate Trapping: Use LC-MS to identify transient intermediates in coupling reactions .

- Scale-Up Optimization: Employ DoE (Design of Experiments) to balance reaction time, temperature, and yield (e.g., 65°C, 12 hours, 85% yield) .

Intermediate: What analytical workflows are recommended for detecting trace impurities?

Methodological Answer:

- LC-MS/MS: Use multiple reaction monitoring (MRM) to quantify impurities at ppm levels .

- NMR Relaxation Editing: Suppress dominant signals to amplify minor impurity peaks .

- Ion Chromatography: Detect chloride counterion stoichiometry (theoretical Cl-: 17.5%; observed: 17.3–17.7%) .

Advanced: How can contradictory data on the compound’s metabolic stability be reconciled?

Methodological Answer:

- Species-Specific Metabolism: Compare hepatic microsomal assays (human vs. rodent) to identify interspecies variability .

- CYP450 Inhibition Assays: Test isoform-specific inhibition (e.g., CYP3A4 IC50 > 50 µM indicates low metabolic liability) .

- Stable Isotope Tracing: Use deuterated analogs to track metabolic pathways via HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.